molecular formula C8H5Cl2FO B1331288 2',4'-Dichloro-5'-fluoroacetophenone CAS No. 704-10-9

2',4'-Dichloro-5'-fluoroacetophenone

Cat. No. B1331288
CAS RN: 704-10-9
M. Wt: 207.03 g/mol
InChI Key: FAKJFAMIABOKBW-UHFFFAOYSA-N
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Description

2',4'-Dichloro-5'-fluoroacetophenone is a chemical compound that serves as an intermediate in the synthesis of pharmaceuticals, such as ciprofloxacin hydrochloride. The compound is characterized by the presence of chlorine and fluorine atoms on the benzene ring, which are known to influence the reactivity and physical properties of the molecule .

Synthesis Analysis

The synthesis of 2',4'-Dichloro-5'-fluoroacetophenone has been explored in various studies. One method involves the acetylation of 2,4-dichlorofluorobenzene, where the optimal reaction conditions were determined to be a molar ratio of 2,4-dichlorofluorobenzene to acetyl chloride to aluminum trichloride of 1:2.0:2.5, with a reaction time of 1.5 hours at 110°C followed by another hour at 120°C. This process yields an 80.1% production of the desired compound . Another study discusses the progress of this compound as an intermediate and reviews synthesis methods, reaction mechanisms, and the synthesis process, suggesting that future research should focus on the reduction and improvement of catalysts .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involving 2',4'-Dichloro-5'-fluoroacetophenone are primarily centered around its role as an intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of ciprofloxacin hydrochloride, a widely used antibiotic . The compound's reactivity is likely influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can affect the electrophilic character of the carbonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2',4'-Dichloro-5'-fluoroacetophenone are not explicitly detailed in the provided papers. However, the presence of halogen atoms is known to significantly impact the boiling point, melting point, and solubility of organic compounds. The compound's reactivity, as mentioned earlier, is also affected by these substituents, which can make it a valuable intermediate in organic synthesis .

Scientific Research Applications

Continuous-Flow Process for Synthesis

2',4'-Dichloro-5'-fluoroacetophenone (AP) is employed as a starting material in the continuous-flow oxidation system to prepare 2,4-dichloro-5-fluorobenzoic acid. This method offers advantages such as excellent mass and heat transfer, ensuring the safety and efficiency of the reaction. Compared to traditional methods, it achieves higher product yield, less reactant consumption, and is more environmentally friendly (Guo, Yu, & Yu, 2018).

Intermediate in Pharmaceutical Synthesis

2',4'-Dichloro-5'-fluoroacetophenone is a critical intermediate in the synthesis of ciprofloxacin, an antibiotic. The process involves the conversion of AP to 2,4-dichloro-5-fluorobenzoylacetate, followed by further chemical transformations (Li Jing-hua, 2009). Another study discusses the synthesis advancements and suggests focusing on catalyst reduction and improvement for future research (Zhang Xin-hua, 2004).

Insecticidal Applications

Research shows that certain acetophenone derivatives, including 2-methylthio-4'-fluoroacetophenone oxime O-ethers, demonstrate significant insecticidal activities against pests. These compounds, synthesized from acetophenone oximes and pyrethroid alcohols, have shown to be more effective than commercial insecticides in some cases (Liu et al., 2005).

Polymer Synthesis

The compound is involved in synthesizing certain polymeric materials with potential applications. For example, 2',4-dichloro-5'-fluoro-1-ene-2-(4-hydroxyphenyl)phenone (EHP) is synthesized using DFA, leading to polymers that exhibit antimicrobial activities. Such polymers could be crucial in developing new antimicrobial materials (Arun, Reddy, & Rajkumar, 2003).

Safety And Hazards

2’,4’-Dichloro-5’-fluoroacetophenone is considered hazardous. It causes skin irritation (H315) and serious eye irritation (H319) . It may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

1-(2,4-dichloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKJFAMIABOKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220668
Record name Acetophenone, 2',4'-dichloro-5'-fluoro-
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Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dichloro-5'-fluoroacetophenone

CAS RN

704-10-9
Record name 2′,4′-Dichloro-5′-fluoroacetophenone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 2',4'-dichloro-5'-fluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 2',4'-dichloro-5'-fluoro-
Source EPA DSSTox
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Record name 1-(2,4-dichloro-5-fluorophenyl)ethanone
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Synthesis routes and methods I

Procedure details

To a warm solution of 1,3-dichloro4-fluorobenzene at 70° C. (175.0 gm), anhydrous aluminum chloride was added in small portion with stirring (260.0 g). Then acetic anhydride was added in small portion with stirring (125 mL) followed by an additional amount of aluminum chloride (159.0 g). The temperature was slowly raised to 120° C. with stirring for 25 hours. The thick reaction mixture was cooled and poured into 400 cc of concentrated hydrochloric acid containing ice. The oil was extracted with methylene chloride, washed with water, dried over anhydrous magnesium sulfate and concentrated to give 165.0 g of oil (2).
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Synthesis routes and methods II

Procedure details

A mixture of 229.6 g of 1,3-dichloro-4-fluorobenzene and 205.34 g of aluminum chloride was heated at 80° C. A 56 g portion of acetic anhydride was added dropwise over 2 hours, then the reaction ws heated at 100° C. for 8 hours, poured onto a mixture of concentrated hydrochloric acid and ice and extracted several times with ether. The ether extracts were combined, washed with water, dried and the solvents evaporated. The solid was purified by vacuum distillation, giving 156.63 g of 6-acetyl-1,3-dichloro-4-fluorobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
MS Karthikeyan, BS Holla - Monatshefte für Chemie-Chemical Monthly, 2008 - Springer
A series of 2,4-dichloro-5-fluorophenyl substituted arylidenetriazolothiazolidinones were obtained by one-pot reaction of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-5-thiol with …
Number of citations: 21 link.springer.com
S Guo, Z Yu, C Yu - Organic Process Research & Development, 2018 - ACS Publications
A continuous-flow process for the preparation of 2,4-dichloro-5-fluorobenzoic acid (BA) has been reported. We chose 2,4-dichloro-5-fluoroacetophenone (AP) as starting material and …
Number of citations: 9 pubs.acs.org
MS Karthikeyan, DJ Prasad, M Mahalinga… - European journal of …, 2008 - Elsevier
A series of 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles (10 and 11) were synthesized by POCl 3 cyclization of 2,4-dichloro-5-fluorobenzoyl hydrazide (4) and 2-(2,4-…
Number of citations: 87 www.sciencedirect.com
DJ Wang, LY Lu, CY Zheng, J Zheng - Research on Chemical …, 2012 - Springer
Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate has been prepared. Its crystal structure is discussed. The compound crystallizes in the triclinic space group P-1 …
Number of citations: 1 link.springer.com
MS Karthikeyan - European journal of medicinal chemistry, 2009 - Elsevier
A series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles (1) were synthesized starting from 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol (5). The newly synthesized …
Number of citations: 107 www.sciencedirect.com
BS Holla, MK Shivananda, PM Akberali, MS Shenoy - 2000 - nopr.niscpr.res.in
Several fluorine containing arylfurylpropenones 3 have been synthesized starting from arylfurfurals 1 and 2,4-dichloro-5- fluoroacetophenone 2. These arylfurylpropenones are then …
Number of citations: 32 nopr.niscpr.res.in
BS Holla, BK Sarojini, BS Rao, PM Akberali, NS Kumari… - Il Farmaco, 2001 - Elsevier
A series of 7-arylidene-6-(2,4-dichloro-5-fluorophenyl)-3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines (3) were prepared by the condensation of 4-amino-5-mercapto-3-substituted-…
Number of citations: 122 www.sciencedirect.com
MS Karthikeyan, BS Holla, S Shenoy - Monatshefte für Chemie-Chemical …, 2008 - Springer
2,4-Dichloro-5-fluorophenyl containing 7-arylidenetriazolothiadiazines were obtained by the reaction of 4-amino-3-(2,4-dichloro-5-fluorophenyl)-5-mercapto-1,2,4-triazole with 2,3-…
Number of citations: 3 link.springer.com
T Shah, V Desai - Journal of the Serbian Chemical Society, 2007 - doiserbia.nb.rs
A series of 3-[3-(2,4-dichloro-5-fluorophenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol- 1-yl]-5-(substituted phenyl/2-thienyl)isoxazolines (4a-j) were prepared. The structures of the isoxazoline …
Number of citations: 73 doiserbia.nb.rs
HK Fun, S Chantrapromma, PS Patil… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title chalcone derivative, C15H8Cl3FO, the dihedral angle between the two benzene rings is 43.35 (8). Weak C—H⋯O and C—H⋯Cl intramolecular interactions involving the …
Number of citations: 4 scripts.iucr.org

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